![molecular formula C6H9BrO2 B1376304 2-Bromo-5,8-dioxaspiro[3.4]octane CAS No. 1257996-82-9](/img/structure/B1376304.png)
2-Bromo-5,8-dioxaspiro[3.4]octane
Overview
Description
2-Bromo-5,8-dioxaspiro[3.4]octane is a chemical compound with the molecular formula C6H9BrO2 and a molecular weight of 193.038 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a bromine atom and two oxygen atoms forming a dioxaspiro ring system. It is commonly used in organic synthesis and various scientific research applications due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,8-dioxaspiro[3.4]octane typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of a spirocyclic precursor in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5,8-dioxaspiro[3.4]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of spirocyclic amines or thiols.
Oxidation: Formation of spirocyclic oxides.
Reduction: Formation of spirocyclic hydrocarbons.
Scientific Research Applications
Overview
2-Bromo-5,8-dioxaspiro[3.4]octane is a synthetic organic compound characterized by its unique spirocyclic structure, which includes two ether groups and a bromine atom. Its molecular formula is C₆H₉BrO₂, and it has a molecular weight of 193.04 g/mol. This compound is primarily recognized for its potential applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
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Organic Synthesis :
- This compound serves as a valuable building block in organic synthesis due to its unique spirocyclic framework. It can be utilized to create more complex organic molecules that may have pharmaceutical applications.
- The compound's reactivity allows it to participate in various chemical transformations, including cyclization and functional group modifications.
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Medicinal Chemistry :
- The compound's structural characteristics suggest potential applications in drug development, particularly in creating derivatives that exhibit specific biological activities.
- Its unique arrangement may lead to compounds with enhanced pharmacological properties compared to traditional structures.
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Material Science :
- There is potential for exploring this compound in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5,8-dioxaspiro[3.4]octane involves its reactivity with various biological and chemical targets. The bromine atom can participate in electrophilic substitution reactions, while the dioxaspiro ring system can interact with enzymes and proteins, affecting their function. The compound’s unique structure allows it to engage in specific interactions with molecular targets, leading to its diverse applications .
Comparison with Similar Compounds
- 2-Chloro-5,8-dioxaspiro[3.4]octane
- 2-Iodo-5,8-dioxaspiro[3.4]octane
- 2-Fluoro-5,8-dioxaspiro[3.4]octane
Comparison: 2-Bromo-5,8-dioxaspiro[3.4]octane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative exhibits different reactivity patterns and stability, making it suitable for distinct applications in synthesis and research .
Biological Activity
2-Bromo-5,8-dioxaspiro[3.4]octane is a synthetic organic compound characterized by its unique spirocyclic structure, which includes a bicyclic framework with two ether groups and a bromine atom. Its molecular formula is C₆H₉BrO₂, with a molecular weight of 193.04 g/mol. This compound is identified by the CAS number 1257996-82-9 and has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its distinctive structural properties and reactivity.
The spirocyclic structure of this compound contributes to its unique chemical behavior, making it a valuable intermediate in various chemical reactions. The presence of bromine enhances its reactivity, allowing for further synthetic transformations that may lead to biologically active derivatives.
Property | Value |
---|---|
Molecular Formula | C₆H₉BrO₂ |
Molecular Weight | 193.04 g/mol |
CAS Number | 1257996-82-9 |
Structure Type | Spirocyclic |
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of this compound can be inferred from studies on related compounds.
Antimicrobial Activity
Preliminary studies suggest that spirocyclic compounds can possess antimicrobial properties. For instance, bicyclic compounds have shown effectiveness against certain bacterial strains, indicating that this compound may also exhibit similar activity .
The biological effects of this compound are likely mediated through interactions with various biological targets:
- Target Interaction : Compounds in its class have been shown to bind with high affinity to multiple receptors involved in cell signaling pathways.
- Biochemical Pathways : It may influence pathways related to cell growth and apoptosis, similar to other indole derivatives .
Case Studies and Research Findings
While direct studies on this compound are sparse, several relevant findings from related compounds provide insights into its potential biological activities:
- Antimicrobial Studies : Research on structurally similar bicyclic compounds has demonstrated effective inhibition of bacterial growth, suggesting that this compound could exhibit similar antimicrobial properties .
- Anticancer Research : Indole derivatives have been extensively studied for their anticancer properties. For example, certain indole-based compounds have been reported to induce apoptosis in human cancer cell lines through the activation of specific signaling pathways .
Properties
IUPAC Name |
2-bromo-5,8-dioxaspiro[3.4]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c7-5-3-6(4-5)8-1-2-9-6/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJASEXNUCZUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257996-82-9 | |
Record name | 2-bromo-5,8-dioxaspiro[3.4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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